

Part 1: Core Molecular Profile and Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B1522644

[Get Quote](#)

5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS No: 764651-68-5) is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom, an activating dimethylamino group, and a methyl group provides a unique combination of reactivity and structural features for chemical diversification.

[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

Property	Value	Source
CAS Number	764651-68-5	[2]
Molecular Formula	C ₈ H ₁₁ BrN ₂	[2]
Molecular Weight	215.09 g/mol	[2]
Exact Mass	214.010559 Da	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Boiling Point	286.9 ± 35.0 °C at 760 mmHg	[2]
Flash Point	127.3 ± 25.9 °C	[2]
LogP	3.13	[2]
Physical Form	Solid	[3]

Molecular Structure and Inherent Reactivity

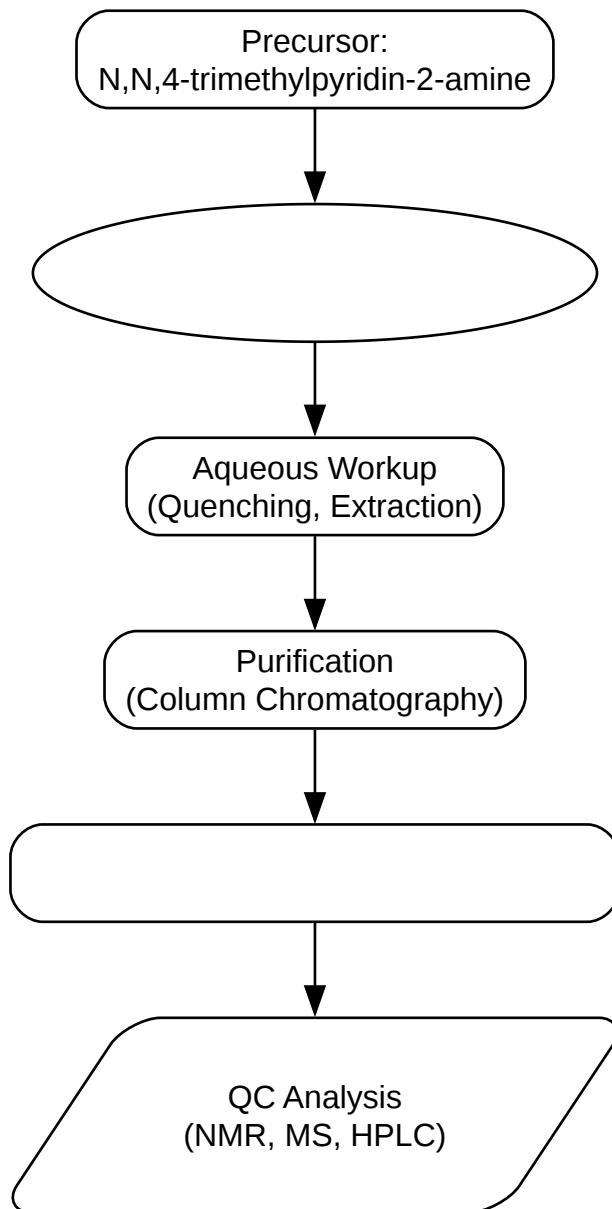
The structure of **5-Bromo-N,N,4-trimethylpyridin-2-amine** is key to its utility. The electron-donating dimethylamino and methyl groups activate the pyridine ring, influencing its reactivity in electrophilic substitution, while the bromine atom at the C5 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Caption: Molecular structure of **5-Bromo-N,N,4-trimethylpyridin-2-amine**.

Anticipated Spectroscopic Signature

Structural confirmation relies on a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly cataloged, we can predict its signature based on its functional groups and data from analogous compounds.[\[4\]](#)

- ¹H NMR: The spectrum should reveal two distinct singlets in the aromatic region for the two pyridine protons. The methyl group on the ring will appear as a singlet, and the two N-methyl groups of the dimethylamino moiety will likely appear as a single singlet due to free rotation.
- ¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the five pyridine ring carbons, the ring-attached methyl carbon, and the two N-methyl carbons.


- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
- FT-IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching vibrations from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Br stretching vibration at lower wavenumbers.^[4]

Part 2: Synthesis and Purification

The synthesis of **5-Bromo-N,N,4-trimethylpyridin-2-amine** typically involves the selective bromination of its non-halogenated precursor, N,N,4-trimethylpyridin-2-amine.^[2] The presence of the strongly activating $-N(CH_3)_2$ group directs electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the C4-methyl group favors substitution at the C5 position.

Synthetic Workflow Overview

The logical flow from precursor to the final, purified product involves a single chemical transformation followed by a standard workup and purification sequence.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Exemplary Synthetic Protocol: Electrophilic Bromination

This protocol is a representative method based on standard laboratory procedures for the bromination of activated pyridines.

Materials:

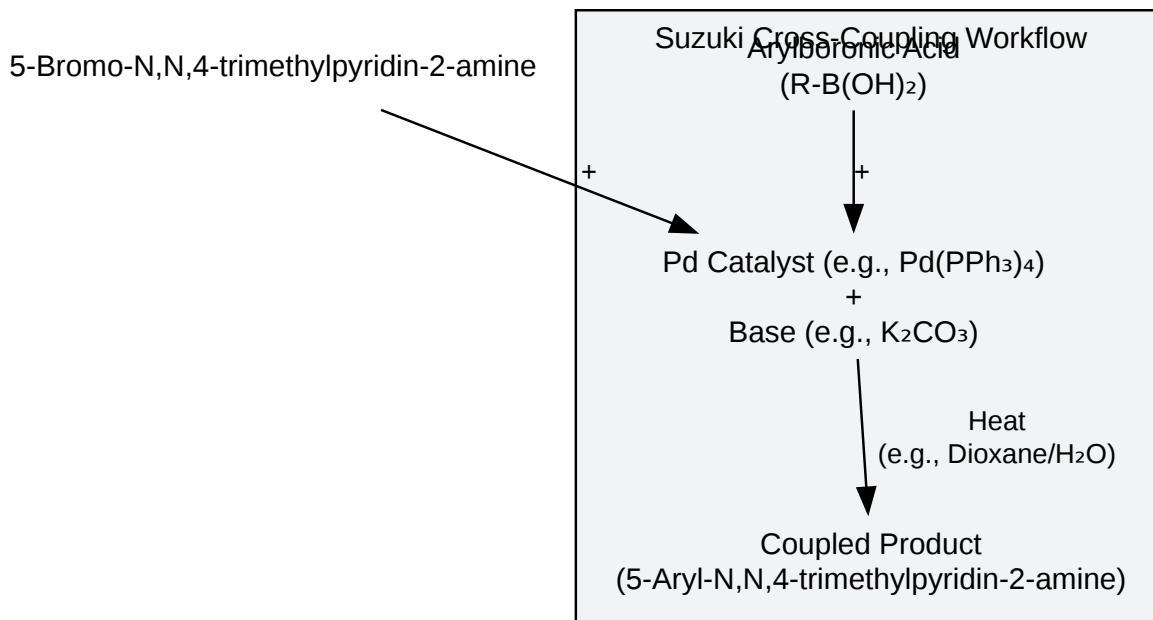
- N,N,4-trimethylpyridin-2-amine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Acetonitrile (CH_3CN) or Dichloromethane (DCM) as solvent
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Reaction Setup: Dissolve N,N,4-trimethylpyridin-2-amine in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
 - Expert Insight: Acetonitrile is often a good solvent choice as it is polar enough to dissolve the starting material and the NBS, and is relatively inert to the reaction conditions. Cooling to 0 °C helps control the reaction rate and minimize potential side reactions.
- Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
 - Causality: NBS is used as a source of electrophilic bromine (Br^+). It is a crystalline solid that is easier and safer to handle than liquid bromine. Adding it slowly prevents a rapid exotherm.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

- Workup & Extraction:
 - Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS or bromine.
 - Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 (to remove any acidic byproducts like succinimide), water, and brine.
 - Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of impurities, leading to a cleaner crude product and simplifying the final purification.
- Purification: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes).
- Characterization: Combine the pure fractions, remove the solvent in vacuo, and confirm the structure and purity of the resulting solid using NMR and MS analysis.

Part 3: Strategic Applications in Drug Discovery


The true value of **5-Bromo-N,N,4-trimethylpyridin-2-amine** lies in its role as a versatile intermediate. The bromine atom is a synthetic handle for introducing molecular complexity through cross-coupling reactions.

Core Scaffold for Kinase Inhibitors

The aminopyridine motif is a well-established "hinge-binding" scaffold in a multitude of kinase inhibitors.^[1] This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket. By using **5-Bromo-N,N,4-trimethylpyridin-2-amine**, medicinal chemists can perform coupling reactions at the C5 position to append various recognition elements that target other regions of the ATP pocket, thereby building potency and selectivity.

Exemplary Application: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It is widely used in drug discovery to couple aryl halides (like our title compound) with arylboronic acids.^[5]

[Click to download full resolution via product page](#)

Caption: Logical workflow for a Suzuki cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general procedure for coupling the title compound with a generic arylboronic acid.^[5]

Materials:

- **5-Bromo-N,N,4-trimethylpyridin-2-amine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

- 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Nitrogen or Argon gas (inert atmosphere)

Procedure:

- Inert Atmosphere: To a reaction vessel, add **5-Bromo-N,N,4-trimethylpyridin-2-amine**, the arylboronic acid, the palladium catalyst, and the base.
- Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
 - Expert Insight: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. This protocol step ensures the integrity and activity of the catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
 - Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble reactants and the inorganic base, creating a homogenous or effectively biphasic system where the reaction can proceed efficiently.
- Heating and Monitoring: Heat the reaction mixture to 85-100 °C with vigorous stirring for several hours (e.g., 4-18 h). Monitor the reaction by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product via flash column chromatography as described previously.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-N,N,4-trimethylpyridin-2-amine** must be consulted, data from analogous brominated pyridines and pyrimidines can inform a robust safety protocol.^{[6][7][8][9]} The compound is marked with a "Warning" signal word by suppliers.
^[3]

GHS Hazard Identification (Based on Analogs)

Hazard Class	Statement	GHS Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
STOT, Single Exposure	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Disclaimer: This information is based on structurally similar compounds and should be used for preliminary planning only. Always refer to the vendor-specific SDS.

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[8][9]
- Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move to fresh air.[8] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[7]

Conclusion

5-Bromo-N,N,4-trimethylpyridin-2-amine is a high-value chemical intermediate with a well-defined profile for applications in advanced organic synthesis. Its structural features, particularly the synthetically versatile bromine atom, make it an ideal starting point for constructing complex molecular architectures. For researchers and professionals in drug

discovery, this compound represents a key building block for accessing novel chemical space, especially in the development of targeted therapeutics like kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential.

References

- SINFOO. **5-Bromo-N,N,4-trimethylpyridin-2-amine.**
- Chemsoc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5.
- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.
- TCI AMERICA. Safety Data Sheet: 2-Bromo-5-methylpyridine.
- Fisher Scientific. Safety Data Sheet: 5-Bromo-2,4(1H,3H)-pyrimidinedione.
- Thermo Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.
- ECHEMI. 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.
- Jubilant Ingrevia. Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Benchchem. Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- Sigma-Aldrich. **5-Bromo-N,N,4-trimethylpyridin-2-amine.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsoc [chemsrc.com]
- 3. 5-Bromo-N,N,4-trimethylpyridin-2-amine | 764651-68-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Part 1: Core Molecular Profile and Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522644#5-bromo-n-n-4-trimethylpyridin-2-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com